2-Chloro-4,6-difluorophenylacetic acid
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Overview
Description
2-Chloro-4,6-difluorophenylacetic acid is an organic compound with the molecular formula C8H5ClF2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-difluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like hydrogen fluoride (HF) or fluorine gas (F2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-difluorophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can yield alcohols or amines, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or electrophiles like sulfuric acid (H2SO4) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Derivatives with different functional groups replacing chlorine or fluorine.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
2-Chloro-4,6-difluorophenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-difluorophenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,6-difluorophenylacetic acid
- 2,6-Difluorophenylacetic acid
- 4-Chloro-2,6-difluorophenylacetic acid
Uniqueness
2-Chloro-4,6-difluorophenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H5ClF2O2 |
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Molecular Weight |
206.57 g/mol |
IUPAC Name |
2-(2-chloro-4,6-difluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-1-4(10)2-7(11)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
PIYBLCCTOWFNES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)Cl)F |
Origin of Product |
United States |
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